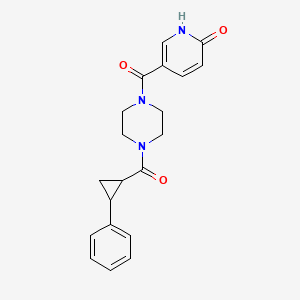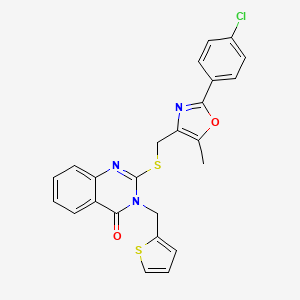
N-(2,2-diethoxyethyl)-N'-(2,4-difluorophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-N'-(2,4-difluorophenyl)oxamide, also known as DDAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDAO is a small molecule inhibitor that targets specific enzymes and proteins in biological systems, making it a valuable tool for studying the mechanisms of various biological processes. In
Scientific Research Applications
Polyurethane Foam Production : Zarzyka (2013) and Zarzyka-Niemiec (2011, 2012) have researched the use of hydroxyethyl derivatives of oxamide in the production of polyurethane foams. These derivatives, obtained through reactions with ethylene carbonate, exhibit high thermal stability and are used to enhance the thermal stability and compressive strength of polyurethane foams (Zarzyka, 2013), (Zarzyka-Niemiec, 2011), (Zarzyka-Niemiec, 2012).
Metallacrown Ethers Synthesis : Ramakrishna et al. (2017) explored the synthesis of dirhenium(I) metallacrown ethers using oxamide ligands. These metallacrowns were characterized by various spectroscopic techniques and single-crystal X-ray diffraction methods, revealing their potential in chemical synthesis and material science applications (Ramakrishna et al., 2017).
Bimetallic Complexes and DNA/Protein Interaction : Li et al. (2012) synthesized bimetallic complexes using N,N'-bis(substituted)oxamide ligands. These complexes were evaluated for their reactivity towards DNA and proteins, highlighting their potential in biological and medicinal chemistry (Li et al., 2012).
Chemiluminescence Applications : Barnett et al. (2000) investigated the use of oxamide reagents in peroxyoxalate chemiluminescence. The study assessed analytical figures of merit for oxamides, indicating their applicability in analytical chemistry and environmental monitoring (Barnett et al., 2000).
Antibacterial and Antifungal Properties : Ahamad et al. (2007) synthesized a polyester containing oxamide and its metal complexes. They investigated their in vitro antibacterial and antifungal activities, suggesting potential uses in biomedical applications and as coating materials (Ahamad et al., 2007).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4/c1-3-21-12(22-4-2)8-17-13(19)14(20)18-11-6-5-9(15)7-10(11)16/h5-7,12H,3-4,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCDSDSBSQMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)







![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)